Home > Products > Building Blocks P19057 > 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid
3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid - 51375-99-6

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid

Catalog Number: EVT-420280
CAS Number: 51375-99-6
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid” is a chemical compound with the molecular weight of 233.22 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c14-10-7-8-3-1-2-4-9 (8)12 (17)13 (10)6-5-11 (15)16/h1-4H,5-7H2, (H,15,16) .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Future Directions
  • Further exploration of AKR1C3 inhibitors: Developing more potent and selective AKR1C3 inhibitors based on the 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid scaffold could lead to new therapeutic strategies for hormone-dependent cancers [].
  • Investigating the therapeutic potential of sigma-2 receptor ligands: Further research on the analgesic and anti-inflammatory effects of selective sigma-2 receptor ligands derived from 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is warranted [].
  • Optimizing D1 PAMs for enhanced efficacy and safety: Future efforts could focus on improving the pharmacological properties of D1 PAMs like LY3154207, exploring their therapeutic potential in various neurological disorders [].

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

    Compound Description: (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide (EPZ015866) is a protein arginine methyltransferase 5 (PRMT5) inhibitor. In vitro experiments demonstrated its ability to attenuate RANKL-induced osteoclast differentiation, making it a potential drug candidate for osteoporosis treatment. []

    Relevance: This compound shares the core structure of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid with an additional isonicotinamide moiety and a cyclobutyl amino group substitution on the propanoic acid chain. [] The presence of the 3,4-dihydroisoquinolin-2(1H)-yl group linked through a propyl chain is a key structural similarity to the target compound. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

    Compound Description: CM398 is a highly selective sigma-2 receptor ligand, demonstrating over 1000-fold selectivity for sigma-2 over sigma-1 receptors. [] It exhibits favorable drug-like properties such as rapid absorption, good oral bioavailability (29.0%), and promising antinociceptive effects in rodent models of inflammatory pain. []

    Relevance: This compound, while structurally distinct from 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid in its core structure, shares the presence of a 3,4-dihydroisoquinoline moiety. [] The variation lies in the substitution pattern on the dihydroisoquinoline and the extended linker connecting it to a benzimidazolone group. [] Despite these differences, the shared substructure suggests potential for overlapping biological activity profiles.

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

    Compound Description: LY3154207 is a potent and subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. [] It stands out from traditional orthosteric agonists by lacking a bell-shaped dose-response relationship and tachyphylaxis in preclinical models. [] Currently, LY3154207 is undergoing phase 2 clinical trials for Lewy Body Dementia. []

    Relevance: LY3154207, similar to the target compound 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, contains the 3,4-dihydroisoquinolin-2(1H)-yl group. [] The key difference lies in the substitution pattern on this core structure. LY3154207 includes additional hydroxymethyl and hydroxybutyl groups, as well as a 2,6-dichlorophenyl moiety, contributing to its distinct pharmacological profile. []

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

    Compound Description: Identified through a high-throughput screen, this compound demonstrates high potency (low nM range) and isoform selectivity (1500-fold) for aldo-keto reductase AKR1C3, making it a potential therapeutic target for breast and prostate cancers. [] Crystal structure studies revealed its binding interactions with the enzyme, highlighting the crucial role of its carboxylate and sulfonamide groups in securing a favorable binding conformation. []

(S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

    Compound Description: [3H]-NF608 is a selective radioligand for GluK1, a subunit of kainate receptors within the ionotropic glutamate receptor family. [, ] Radioligands are essential for binding assays and structure-activity relationship studies. [, ] Unlike previous GluK1 radioligands that were labor-intensive to synthesize, [3H]-NF608 offers a more efficient approach. [, ]

    Relevance: While [3H]-NF608 lacks the 3,4-dihydroisoquinolin-2(1H)-yl group found in 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, it shares a key structural feature: the presence of a propanoic acid moiety. [, ] This shared element, despite the distinct core structures, suggests that these compounds might exhibit some similarities in their physicochemical properties and potential for interacting with biological targets.

Overview

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety. It is primarily studied for its potential biological activities, including neuroprotective effects.

Source and Classification

This compound can be sourced from various suppliers and is often classified under organic compounds with potential pharmaceutical applications. Its chemical formula is C12H15NO2C_{12}H_{15}NO_2 and it is identified by the CAS number 51375-99-6 .

Synthesis Analysis

Methods

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves several key steps:

  1. Formation of the Isoquinoline Ring: The synthesis begins with the construction of the isoquinoline framework, which can be achieved through various cyclization reactions involving appropriate precursors.
  2. Propanoic Acid Attachment: Following the formation of the isoquinoline core, a propanoic acid group is introduced via acylation or alkylation methods.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: Heating reactions under reflux conditions to facilitate cyclization.
  • Chromatography: Purification of intermediates and final products using techniques like column chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid features a dihydroisoquinoline ring attached to a propanoic acid chain. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

Data

The compound's molecular weight is approximately 201.25 g/mol. The presence of both nitrogen and oxygen atoms in its structure suggests potential for various interactions in biological systems.

Chemical Reactions Analysis

Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo several chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Reduction: Reduction of functional groups may yield different derivatives.

Technical Details

These reactions typically require specific conditions such as catalysts (e.g., acid catalysts for esterification) and controlled temperatures to optimize yields.

Mechanism of Action

Process

The mechanism of action for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid in biological systems may involve:

  • Neuroprotective Effects: It is hypothesized that the compound may exert protective effects on neuronal cells by modulating neurotransmitter systems or inhibiting oxidative stress pathways.
  • Interaction with Proteins: The compound may interact with specific proteins involved in neurodegenerative processes, potentially influencing pathways related to Alzheimer's disease.

Data

Research indicates that compounds with similar structures have shown promise in reducing amyloid-beta aggregation, a key factor in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility may vary based on solvent polarity; generally soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and amines.
Applications

Scientific Uses

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid has potential applications in:

  • Drug Development: As a lead compound for developing neuroprotective agents.
  • Biochemical Research: Used as a tool to study mechanisms of neuroprotection or neurodegeneration.
  • Pharmacology: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits in treating neurodegenerative diseases.

Properties

CAS Number

51375-99-6

Product Name

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanoic acid

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9H2,(H,14,15)

InChI Key

ITBODVOTGPHBBW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.